2,3-Difluoro-6-(trifluoromethoxy)benzoic acid
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Description
2,3-Difluoro-6-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H3F5O3 and its molecular weight is 242.10 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2,3-Difluoro-6-(trifluoromethoxy)benzoic acid involves the introduction of fluorine atoms onto a benzoic acid derivative. The trifluoromethoxy group is then added to the molecule using a suitable reagent.
Starting Materials
2,3-Difluorobenzoic acid, Trifluoromethanol, Sodium hydride, Dimethylformamide, Chlorine gas, Sulfuric acid, Sodium hydroxide
Reaction
Step 1: 2,3-Difluorobenzoic acid is treated with sodium hydride in dimethylformamide to form the corresponding carboxylate salt., Step 2: Chlorine gas is bubbled through the reaction mixture to introduce a chlorine atom onto the aromatic ring., Step 3: The resulting intermediate is then treated with sulfuric acid to remove the carboxylate protecting group and form the corresponding acid., Step 4: Trifluoromethanol is added to the reaction mixture along with a base such as sodium hydroxide to form the desired product, 2,3-Difluoro-6-(trifluoromethoxy)benzoic acid.
properties
IUPAC Name |
2,3-difluoro-6-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXNNZMDPXDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-(trifluoromethoxy)benzoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.